molecular formula C7H7ClO2 B080666 2-Chloro-3-methylbenzene-1,4-diol CAS No. 10551-38-9

2-Chloro-3-methylbenzene-1,4-diol

Cat. No. B080666
CAS RN: 10551-38-9
M. Wt: 158.58 g/mol
InChI Key: GKQZDIPRXDPUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylbenzene-1,4-diol (CMBD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CMBD is a derivative of hydroquinone, which is widely used in the production of photographic developers, antioxidants, and polymerization inhibitors. However, CMBD has unique properties that make it a promising candidate for further research and development.

Mechanism Of Action

The mechanism of action of 2-Chloro-3-methylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis. 2-Chloro-3-methylbenzene-1,4-diol has been shown to increase the levels of intracellular ROS, which can lead to oxidative stress and cell death. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to activate the caspase pathway, which is involved in the regulation of apoptosis.

Biochemical And Physiological Effects

2-Chloro-3-methylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-3-methylbenzene-1,4-diol in lab experiments is its relatively simple synthesis method. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to have a range of potential applications, making it a versatile compound for research. However, one limitation of using 2-Chloro-3-methylbenzene-1,4-diol is its potential toxicity. Studies have shown that 2-Chloro-3-methylbenzene-1,4-diol can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-Chloro-3-methylbenzene-1,4-diol. One area of interest is its potential use in cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-Chloro-3-methylbenzene-1,4-diol and to determine its efficacy in vivo. Additionally, 2-Chloro-3-methylbenzene-1,4-diol may have applications in the development of new antimicrobial agents or as a potential treatment for inflammatory conditions. Further research is needed to fully explore these potential applications.

Synthesis Methods

The synthesis of 2-Chloro-3-methylbenzene-1,4-diol involves the reaction of 3-chloro-4-methylphenol with sodium hydroxide and sodium hypochlorite. The reaction proceeds through a series of steps, including oxidation, chlorination, and deprotonation. The resulting product is a white crystalline solid with a melting point of 171-173 °C.

Scientific Research Applications

2-Chloro-3-methylbenzene-1,4-diol has been studied for its potential use as an antioxidant and antimicrobial agent. It has been shown to have strong radical scavenging activity and can inhibit the growth of various bacteria and fungi. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been investigated for its potential use in cancer therapy. Studies have shown that 2-Chloro-3-methylbenzene-1,4-diol can induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent.

properties

CAS RN

10551-38-9

Product Name

2-Chloro-3-methylbenzene-1,4-diol

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-3-methylbenzene-1,4-diol

InChI

InChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3

InChI Key

GKQZDIPRXDPUTL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)O)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)O)O

synonyms

Hydroquinone, 2-chloro-3-methyl- (7CI,8CI)

Origin of Product

United States

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